

The Discovery and History of Cyclononyne: A Technical Guide

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Compound of Interest

Compound Name: **Cyclononyne**

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Introduction

Cyclononyne (C_9H_{14}) is a fascinating and historically significant molecule in the field of organic chemistry. As a member of the cycloalkyne family, its nine-carbon ring structure, which incorporates a highly strained carbon-carbon triple bond, has presented both a formidable synthetic challenge and a unique platform for studying the principles of ring strain and reactivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and key physicochemical properties of **cyclononyne**, tailored for an audience of chemical researchers and professionals in drug development.

The journey to understand and isolate **cyclononyne** is intrinsically linked to the broader exploration of medium-sized ring compounds, a class of molecules that defied early theories of ring stability. The pioneering work in this area not only led to the successful synthesis of **cyclononyne** but also expanded the toolkit of synthetic organic chemistry and deepened our understanding of the intricate relationship between molecular structure and energy.

Historical Perspective and First Synthesis

The successful isolation of **cyclononyne** was a significant milestone in the study of strained cyclic systems. Following their ground-breaking synthesis of cyclooctyne, the smallest isolable cycloalkyne, A. T. Blomquist and L. H. Liu of Cornell University reported the first synthesis of **cyclononyne** in 1953. Their work was part of a broader investigation into the synthesis and

properties of medium-ring acetylenes, which were crucial for testing the limits of Baeyer strain theory and understanding the conformational flexibility of these rings.

The seminal synthesis developed by Blomquist and Liu employed a clever approach starting from the readily available cyclononanone. This method, which has become a classic example in organic synthesis, involves the formation of a heterocyclic intermediate that, upon oxidation, yields the desired cycloalkyne.

Physicochemical Properties and Quantitative Data

The defining characteristic of **cyclononyne** is the substantial ring strain imparted by the deformation of the ideal 180° bond angle of the sp-hybridized carbons of the triple bond. This strain has been quantified through thermochemical studies and rationalized through detailed structural analysis.

A gas-phase electron diffraction study provided crucial experimental data on the molecular geometry of **cyclononyne**. These experimental findings, complemented by computational studies, have given us a detailed picture of its structure. The heat of hydrogenation has been a key experimental value for determining the strain energy of the molecule.

Below is a summary of key quantitative data for **cyclononyne**:

Property	Value	Method	Reference
Molecular Formula	C ₉ H ₁₄	-	-
Molar Mass	122.21 g/mol	-	-
Boiling Point	68 °C at 15 Torr	Experimental	[1]
Heat of Hydrogenation	-62.0 ± 0.3 kcal/mol	Experimental	[2]
Strain Energy	~12-16 kcal/mol	Calculated from Heat of Hydrogenation	[2] [3] [4]
C≡C Bond Length	1.232 ± 0.006 Å	Gas-Phase Electron Diffraction	
C-C≡C Bond Angle	158.5 ± 0.5°	Gas-Phase Electron Diffraction	
≡C-C-C Bond Angle	113.8 ± 0.8°	Gas-Phase Electron Diffraction	

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the first synthesis of **cyclononyne** as reported by Blomquist and Liu.

Synthesis of 1,2-Cyclonanonanedione Monotosylhydrazone

The initial step in the synthesis involves the preparation of the α -keto tosylhydrazone from cyclonanonane. This is achieved through a reaction with benzeneseleninic anhydride to form the diketone, followed by reaction with tosylhydrazine.

Materials:

- Cyclonanonane
- Benzeneseleninic anhydride

- Tosylhydrazine
- Dichloromethane
- Methanol
- Glacial acetic acid

Procedure:

- A solution of cyclonanonanone in dichloromethane is treated with benzeneseleninic anhydride.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.
- The crude 1,2-cyclononanenedione is isolated and then dissolved in methanol.
- A solution of tosylhydrazine in methanol containing a catalytic amount of glacial acetic acid is added to the diketone solution.
- The mixture is heated at reflux for several hours.
- Upon cooling, the 1,2-cyclononanenedione monotosylhydrazone precipitates and is collected by filtration.

Synthesis of Cyclononyne from 1,2-Cyclononanenedione Monotosylhydrazone

The final step involves the thermal decomposition of the sodium salt of the tosylhydrazone, which proceeds through a diazo intermediate and subsequent nitrogen extrusion to form the triple bond.

Materials:

- 1,2-Cyclononanenedione monotosylhydrazone
- Sodium methoxide

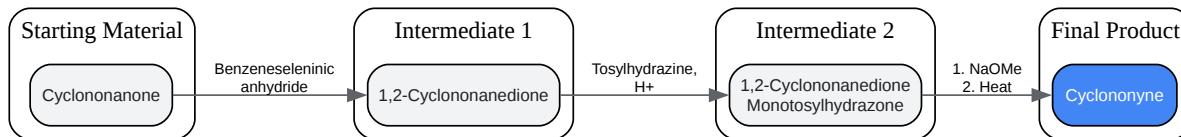
- Anhydrous toluene

Procedure:

- A solution of 1,2-cyclonanonanedione monotosylhydrazone in anhydrous toluene is prepared.
- A solution of sodium methoxide in methanol is added, and the methanol is removed by azeotropic distillation with toluene.
- The resulting solution of the sodium salt of the tosylhydrazone is heated to a high temperature under a nitrogen atmosphere.
- The reaction is monitored for the evolution of nitrogen gas.
- After the reaction is complete, the mixture is cooled, and the **cyclononyne** is isolated by distillation under reduced pressure.

Key Reaction Pathway

The synthesis of **cyclononyne** from cyclonanonanone can be visualized as a multi-step process. The following diagram illustrates the key transformations.



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Caption: Synthetic pathway to **cyclononyne** from cyclonanonanone.

Conclusion

The discovery and synthesis of **cyclononyne** represent a significant chapter in the history of organic chemistry. The work of Blomquist and Liu not only provided access to this highly strained molecule but also paved the way for further investigations into the chemistry of

medium-ring compounds. The unique reactivity of the strained triple bond in **cyclononyne** and its analogues continues to be an area of active research, with applications in areas such as bioorthogonal chemistry and materials science. The foundational knowledge laid by the early pioneers in this field remains essential for today's researchers and drug development professionals as they continue to explore the vast chemical space of cyclic molecules.

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